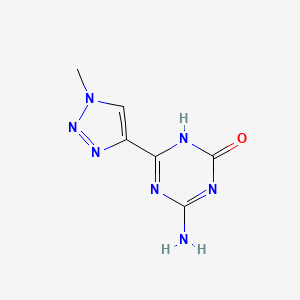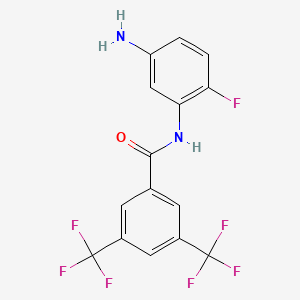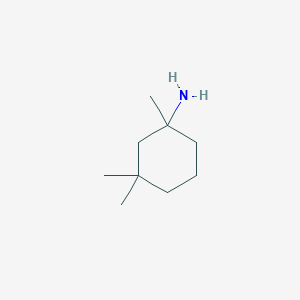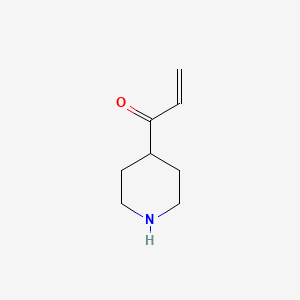
1-(Piperidin-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-4-yl)prop-2-en-1-one is an organic compound that features a piperidine ring attached to a prop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)prop-2-en-1-one can be synthesized through various methods. One common approach involves the reaction of piperidine with an appropriate acylating agent, such as acryloyl chloride, under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperidine and acryloyl chloride
Conditions: Basic medium (e.g., sodium hydroxide) and an inert solvent (e.g., dichloromethane)
Procedure: The piperidine is dissolved in the solvent, and the acryloyl chloride is added dropwise while maintaining the reaction mixture at a low temperature. The reaction is then allowed to proceed at room temperature until completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Piperidin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used (e.g., lithium aluminum hydride or sodium borohydride).
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Ketones or carboxylic acids
Reduction: Alcohols or amines
Substitution: Substituted piperidine derivatives
Aplicaciones Científicas De Investigación
1-(Piperidin-4-yl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-4-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural modifications. The piperidine ring and the prop-2-en-1-one moiety play crucial roles in its binding affinity and activity.
Comparación Con Compuestos Similares
- 1-(Piperidin-1-yl)prop-2-en-1-one
- 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one
- (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
Uniqueness: 1-(Piperidin-4-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the prop-2-en-1-one moiety also contributes to its versatility in chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-piperidin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)7-3-5-9-6-4-7/h2,7,9H,1,3-6H2 |
Clave InChI |
HNKMDHZTSCQRMV-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)
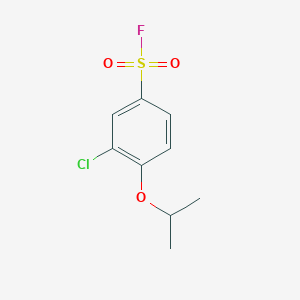
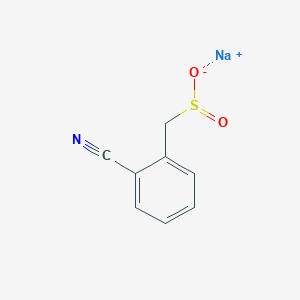
![Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13167220.png)

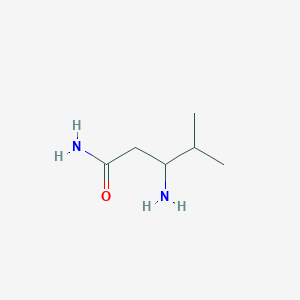
![1-[(Cyclopropylmethyl)amino]but-3-yn-2-one](/img/structure/B13167228.png)
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13167231.png)
